molecular formula C17H15ClN2O2S2 B2359683 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 838870-82-9

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2359683
CAS No.: 838870-82-9
M. Wt: 378.89
InChI Key: KDGXEJLUMLHSFX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a synthetic benzo[d]thiazole derivative offered for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The structure incorporates a chloro and a pyrrolidin-1-ylsulfonyl substituent on the phenyl ring, which are common pharmacophores designed to enhance binding affinity and modulate physicochemical properties. The benzo[d]thiazole core is a privileged scaffold in pharmaceutical development. Thiazole-containing molecules are extensively investigated as inhibitors for various enzymatic targets . Specifically, structurally related compounds featuring the pyrrolidine-1-sulfonyl group have been explored in the rational design of novel thiazole and thiazolidinone derivatives as multitarget agents, particularly as inhibitors of HIV-1 Reverse Transcriptase (RT) and its associated RNase H function . The strategic inclusion of halogen atoms, such as chlorine, and aromatic systems like benzothiazole, is a documented approach to foster key hydrophobic and π-π interactions within enzyme binding sites, potentially leading to higher inhibitory potency and complex stability . This compound is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-13-8-7-12(17-19-14-5-1-2-6-15(14)23-17)11-16(13)24(21,22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXEJLUMLHSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method employs α-haloketones and thiourea derivatives under reflux conditions. For instance, 3-(4-chlorophenyl)-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)prop-2-en-1-one reacts with thiourea in ethanol at 80°C for 8–12 hours, yielding the thiazoline intermediate, which undergoes oxidative aromatization using iodine or DMSO. Key advantages include scalability (yields: 65–82%) and compatibility with electron-deficient aryl groups.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of 2-aminobenzenethiol and 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde in DMF, irradiated at 150 W for 15 minutes, produces the benzothiazole core in 89% yield. This method minimizes side products like disulfides, which are common in thermal pathways.

Introduction of the Pyrrolidin-1-ylsulfonyl Group

Sulfonylation at the 3-position of the phenyl ring is achieved through two primary routes:

Direct Sulfonylation of Chlorophenyl Intermediates

4-Chloro-3-mercaptophenyl derivatives are treated with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions involve dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields range from 70–85%, with purity >95% confirmed via HPLC.

Palladium-Catalyzed Coupling

Aryl bromides or iodides undergo sulfonylation using Pd(PPh₃)₄ as a catalyst. For example, 3-bromo-4-chlorophenylbenzo[d]thiazole reacts with pyrrolidine-1-sulfonamide in toluene at 110°C for 24 hours, achieving 78% conversion. This method is favored for sterically hindered substrates but requires rigorous exclusion of moisture.

Final Coupling and Functionalization

Suzuki-Miyaura Cross-Coupling

The benzothiazole and sulfonylated phenyl units are linked via a palladium-catalyzed cross-coupling. Using 2-(boronic acid)-benzo[d]thiazole and 1-bromo-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzene, the reaction proceeds in a dioxane/water mixture with K₂CO₃ and PdCl₂(dppf) at 90°C for 12 hours (yield: 68%).

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in DMF at 130°C for 18 hours provides an alternative for substrates sensitive to palladium. This method achieves moderate yields (55–60%) but is cost-effective for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Key Advantages Limitations
Hantzsch + Sulfonylation 75 14 92 Scalable, low cost Byproduct formation
Microwave + Pd Coupling 89 0.25 98 Rapid, high purity Specialized equipment required
Ullmann Coupling 58 18 90 Pd-free, tolerant to moisture Lower yield, longer reaction time

Mechanistic Insights and Optimization

Role of Solvent and Catalysts

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonylation steps, while non-polar solvents (toluene) improve cross-coupling efficiency. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate acylation by 30%.

Temperature and pH Effects

Sulfonylation proceeds optimally at pH 8–9, preventing hydrolysis of the sulfonyl chloride. Elevated temperatures (>100°C) promote undesired dimerization in Ullmann couplings.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors mitigate exothermic risks during sulfonylation. A mixed-solvent system (THF/H₂O, 3:1) reduces viscosity, enabling higher throughput (85% yield at 5 kg/batch).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiazole formation using Ru(bpy)₃Cl₂ as a catalyst achieves 94% yield in 2 hours, though scalability remains unproven.

Biocatalytic Approaches

Engineered sulfotransferases immobilized on silica gel demonstrate 40% conversion in aqueous media, offering an eco-friendly alternative.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing a thiazole ring, similar to 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, exhibit significant antimicrobial properties. A study explored various thiazole derivatives and found that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells, through mechanisms that may involve apoptosis induction or cell cycle arrest .

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in organic synthesis.

Material Science

Development of Functional Materials
The unique properties of the compound allow it to be explored in the development of new materials, including polymers and coatings with specific functional characteristics. Its sulfonamide group enhances solubility and stability, making it suitable for various applications in material science.

Case Study 1: Antimicrobial Evaluation

In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that derivatives with similar structural motifs to this compound exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A molecular docking study assessed the binding affinity of thiazole derivatives to cancer-related targets. The findings suggested that modifications on the thiazole ring significantly influenced the binding interactions, potentially leading to enhanced anticancer activity against human breast adenocarcinoma cells .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on Pharmacological Activity

The pharmacological profile of benzothiazole derivatives is highly dependent on substituent chemistry. Key analogues and their substituent-driven effects include:

Compound Name Substituents on Phenyl Ring Synthesis Method Biological Activity Reference
Target Compound 4-Chloro-3-(pyrrolidin-1-ylsulfonyl) Not specified Antitumor (theoretical) N/A
2-(4-(Methylthio)phenyl)benzo[d]thiazole 4-Methylthio Microwave-assisted Not explicitly reported
2-(4-(Methylsulfinyl)phenyl)benzo[d]thiazole 4-Methylsulfinyl Oxidation of methylthio Not explicitly reported
2-(4-Tetrazol-5-ylphenyl)benzo[d]thiazole 4-Tetrazol-5-yl Reflux with NaN3/NH4Cl Antitumor (experimental)
Pyrazoline-benzothiazole (I) 4-Methoxyphenyl, pyrazoline Ethanol condensation Antitumor, antidepressant
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chloro group (electron-withdrawing) may enhance metabolic stability compared to methoxy (electron-donating) in compound (I) .
  • Sulfonyl vs. Sulfoxide/Sulfide : The pyrrolidinylsulfonyl group in the target compound likely improves solubility and target interaction compared to methylsulfinyl or methylthio groups in compounds 13–14 .

Biological Activity

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN2O2SC_{16}H_{18}ClN_{2}O_{2}S, with a molecular weight of approximately 354.84 g/mol. The compound features a thiazole ring fused with a phenyl group, which is known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the pyrrolidin-1-ylsulfonyl group is crucial for enhancing biological activity.
  • Chlorination : The incorporation of the chloro group at the para position on the phenyl ring increases the compound's reactivity and potential biological efficacy.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have demonstrated potent inhibition against various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound AA-431<10Apoptosis induction
Compound BJurkat<15Inhibition of Bcl-2
This compoundJurkatTBDTBD

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Similar thiazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli64
This compoundTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through interactions with Bcl-2 family proteins.
  • Antimicrobial Mechanisms : Its structural features may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of benzo[d]thiazole significantly inhibited growth in various cancer cell lines, suggesting that modifications like the pyrrolidin group enhance potency.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, confirming their effectiveness against resistant strains.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with halogenated phenyl precursors. Key steps include sulfonylation of the pyrrolidine moiety and coupling with the benzo[d]thiazole core. For example, sulfonylation reactions often employ sulfonyl chlorides in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts . Intermediate characterization involves melting point analysis, FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹), and ¹H/¹³C NMR to verify substituent integration and coupling patterns. Elemental analysis (C, H, N, S) ensures purity ≥95% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and isotopic patterns. ¹H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm), while ¹³C NMR identifies quaternary carbons (e.g., C-SO₂ at ~55 ppm). 19F NMR is unnecessary unless fluorinated analogs are synthesized. For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies involve storing the compound at 40°C/75% relative humidity for 6 months, with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Lyophilization improves stability for long-term storage in inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions be addressed during synthesis?

  • Methodological Answer : Regioselectivity at the 3-position of the phenyl ring is influenced by steric and electronic factors. Using bulky bases (e.g., DBU) or low-polarity solvents (toluene) can favor sulfonylation at the less hindered site. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from substituent electronic effects. A systematic SAR study should compare analogs with electron-withdrawing (e.g., -Cl, -CF₃) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring. Use standardized assays (e.g., ATP-based cell viability for antiproliferative activity) and normalize data to reference compounds .

Q. How can computational docking predict binding modes of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using X-ray crystal structures of target proteins (e.g., kinases or GPCRs). Key parameters include:
  • Grid box : Centered on the active site (20 ų).
  • Scoring function : MM-GBSA for binding affinity estimation.
    Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental designs optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : To improve solubility and bioavailability:
  • Introduce polar groups (e.g., -OH, -NH₂) via late-stage functionalization.
  • Use logP assays (shake-flask method) to balance hydrophilicity.
  • Conduct metabolic stability tests in liver microsomes (human/rat) with LC-MS/MS quantification of parent compound degradation .

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